Dimethyl methyl(propyl)propanedioate
Description
Dimethyl methyl(propyl)propanedioate (systematic name: Dimethyl 2-(3-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}propyl)propanedioate) is a synthetic ester derivative of propanedioic acid. It features a propanedioate core substituted with methyl and propyl groups, along with a triazole-linked pyrimidinyl moiety. This compound has been studied in the context of enzyme inhibition, particularly as a thiamine analogue targeting thiamine pyrophosphate-dependent enzymes .
Properties
CAS No. |
65896-61-9 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-propylpropanedioate |
InChI |
InChI=1S/C9H16O4/c1-5-6-9(2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |
InChI Key |
SAMDDFSEIHPCID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl methyl(propyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction typically occurs under basic conditions using reagents such as sodium ethoxide in ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl methyl(propyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Dimethyl methyl(propyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl methyl(propyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Propanedioate/Butanedioate Ester Family
Several esters with propanedioate or butanedioate backbones have been investigated for their chemical and biological properties. Below is a comparative analysis:
Table 1: Comparison of Propanedioate/Butanedioate Esters
Key Observations :
Structural Variations: this compound incorporates a triazole-pyrimidine group, which is absent in simpler esters like diethyl butanedioate or dibutyl propanedioate. Alkyl chain length and branching (e.g., isopropyl vs. butyl) influence physical properties and bioactivity. For example, dibutyl propanedioate’s longer alkyl chains may reduce volatility compared to dimethyl analogues.
Biological Activity: The target compound’s role as an enzyme inhibitor contrasts with the nematicidal activity of simpler esters. For instance, diethyl butanedioate exhibits only 37.35% mortality against Meloidogyne javanica at 72 hours, whereas methyl 3-methylbutanoate (a non-propanedioate ester) shows 94.66% mortality at 24 hours .
Functional Group Contrast: Esters vs. Sulfides
Differentiation :
- Reactivity : Esters like this compound undergo hydrolysis or enzymatic cleavage, whereas sulfides participate in redox reactions or disulfide bonding.
- Applications : Sulfides are prevalent in food chemistry and pest resistance , while propanedioate esters are explored for pharmaceutical or agrochemical uses .
Discussion of Findings
- Structural Complexity and Bioactivity : The triazole-pyrimidine motif in this compound underscores the importance of heterocyclic groups in enhancing target specificity, unlike simpler esters with broad-spectrum activity .
- Alkyl Group Effects : Longer alkyl chains in dibutyl propanedioate reduce volatility but may limit bioavailability compared to methyl/propyl-substituted analogues.
- Functional Group Diversity : Esters and sulfides occupy distinct ecological and industrial niches, driven by their inherent chemical reactivity .
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